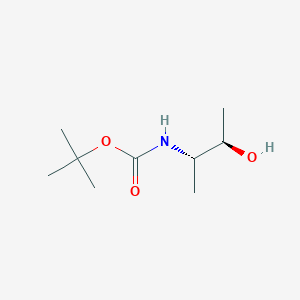
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol, also known as Boc-2-amino-3-butanol, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. This compound is widely used in the pharmaceutical industry due to its unique chemical properties and biological activities. In
Applications De Recherche Scientifique
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is widely used in the synthesis of various biologically active compounds such as chiral amino alcohols, amino acids, and peptides. This compound is also used as a chiral building block in the synthesis of various pharmaceuticals such as antiviral, anticancer, and anti-inflammatory drugs. (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is also used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of chiral polymers.
Mécanisme D'action
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol acts as a chiral building block in the synthesis of various biologically active compounds. The mechanism of action of these compounds varies depending on their chemical structure and biological target. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol itself does not have any specific mechanism of action and is used primarily as a building block in the synthesis of other compounds.
Effets Biochimiques Et Physiologiques
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol does not have any specific biochemical or physiological effects. However, the compounds synthesized using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol may exhibit various biological activities such as antiviral, anticancer, and anti-inflammatory properties. The biological activities of these compounds depend on their chemical structure and biological target.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment. This compound is also commercially available, making it easily accessible to researchers. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a chiral compound, which means that it can exist in two different enantiomeric forms. The synthesis of chiral compounds can be challenging, and the separation of enantiomers can be time-consuming and expensive.
Orientations Futures
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a versatile chiral building block with various scientific research applications. Future research could focus on the synthesis of new compounds using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol as a building block and the evaluation of their biological activities. The development of more efficient and cost-effective methods for the separation of enantiomers could also be explored. Additionally, the use of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol in the synthesis of chiral polymers and materials could be investigated.
Méthodes De Synthèse
The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol involves the reaction of 3-butyn-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butyn-2-ol, which is then reduced using a chiral reducing agent to obtain (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol. The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment.
Propriétés
Numéro CAS |
157394-46-2 |
|---|---|
Nom du produit |
(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol |
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1 |
Clé InChI |
CHYWVAGOJXWXIK-NKWVEPMBSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C)O)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



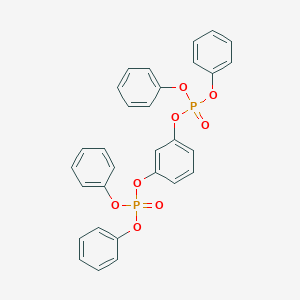
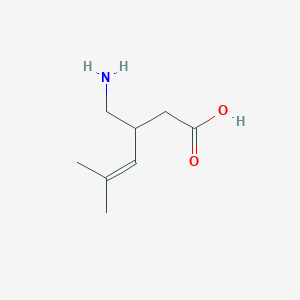
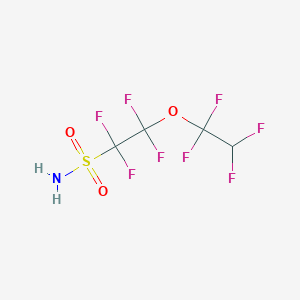

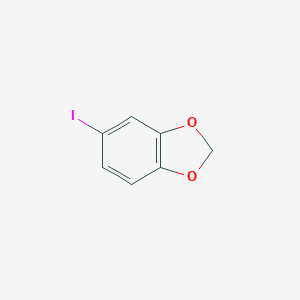
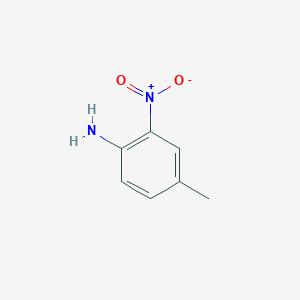
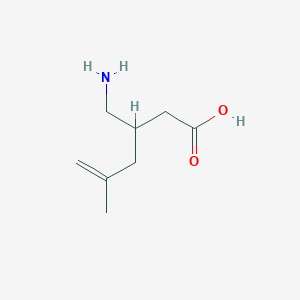

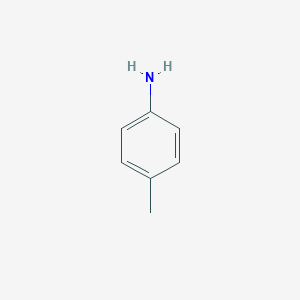

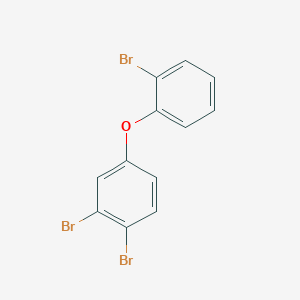

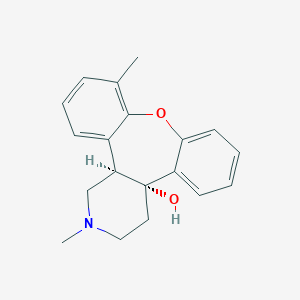
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)